molecular formula C16H18ClNO B2784855 2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one CAS No. 2411280-03-8

2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one

Cat. No.: B2784855
CAS No.: 2411280-03-8
M. Wt: 275.78
InChI Key: SYUXYMZSWDOFKV-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one is a complex organic compound featuring a bicyclic structure with a phenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold can be constructed using enantioselective methods to ensure the desired stereochemistry. The phenyl group is introduced through a subsequent reaction step, often involving a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: : Reduction of the chlorine atom to produce a less halogenated derivative.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of 2-chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propanoic acid.

  • Reduction: : Formation of 2-hydroxy-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Investigated for its potential biological activity, including interactions with biological targets.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-phenyl-8-azabicyclo[3.2.2]oct-2-en-8-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of the phenyl group and the bicyclic framework. Similar compounds include other derivatives of 8-azabicyclo[3.2.1]octane, such as 8-methyl-8-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]oct-2-ene. These compounds share the bicyclic structure but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-11(17)16(19)18-14-7-8-15(18)10-13(9-14)12-5-3-2-4-6-12/h2-6,9,11,14-15H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUXYMZSWDOFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1C=C(C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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